molecular formula C12H9ClN2O3 B2876598 Methyl 2-carbamoyl-6-chloroquinoline-4-carboxylate CAS No. 1799762-99-4

Methyl 2-carbamoyl-6-chloroquinoline-4-carboxylate

Cat. No.: B2876598
CAS No.: 1799762-99-4
M. Wt: 264.67
InChI Key: OFQHFVBRCNXBCK-UHFFFAOYSA-N
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Description

Methyl 2-carbamoyl-6-chloroquinoline-4-carboxylate (CID 118171099) is a chlorinated quinoline derivative of high interest in medicinal chemistry and pharmaceutical research . This compound serves as a versatile synthetic intermediate, particularly in the exploration of quinoline-based molecules with potential biological activity . Its molecular formula is C 12 H 9 ClN 2 O 3 . Quinoline scaffolds bearing carbamoyl and ester functional groups, such as this one, are frequently investigated as key precursors in synthesizing more complex active compounds . The structure allows for further chemical modifications; the methyl ester group can undergo hydrolysis to the carboxylic acid, and the carbamoyl group can be utilized in further derivatization . Research on analogous chloroquinoline esters has demonstrated their utility as building blocks for inhibitors of enzymes like quinone reductase 2 (QR2), a target in cancer chemoprevention studies . The presence of both electron-withdrawing groups and a chloroquinoline core is a common feature in molecules studied for antimicrobial and anticancer properties . This product is intended for research and development purposes in a controlled laboratory setting. It is not for diagnostic or therapeutic use, and it is strictly not approved for human or veterinary consumption .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-carbamoyl-6-chloroquinoline-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O3/c1-18-12(17)8-5-10(11(14)16)15-9-3-2-6(13)4-7(8)9/h2-5H,1H3,(H2,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFQHFVBRCNXBCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC2=C1C=C(C=C2)Cl)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-carbamoyl-6-chloroquinoline-4-carboxylate typically involves the reaction of 6-chloroquinoline-4-carboxylic acid with methyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-carbamoyl-6-chloroquinoline-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-4-carboxylic acid derivatives, while reduction can produce various quinoline-4-carboxylate esters .

Scientific Research Applications

Methyl 2-carbamoyl-6-chloroquinoline-4-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-carbamoyl-6-chloroquinoline-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their substituent variations:

Compound Name CAS No. Substituents (Positions) Molecular Formula Molar Mass (g/mol) Key Properties
Methyl 2-carbamoyl-6-chloroquinoline-4-carboxylate N/A 2-carbamoyl, 6-Cl, 4-COOCH₃ C₁₂H₉ClN₂O₃ 276.67 (estimated) High polarity, H-bond donor/acceptor
Methyl 6-acetamido-4-chloroquinoline-2-carboxylate 1133115-95-3 6-acetamido, 4-Cl, 2-COOCH₃ C₁₃H₁₁ClN₂O₃ 278.69 Boiling point: 511°C, stored at 2–8°C
Methyl 2-chloro-6-methylquinoline-4-carboxylate 1094217-62-5 2-Cl, 6-CH₃, 4-COOCH₃ C₁₂H₁₀ClNO₂ 247.67 Lower polarity (methyl vs. carbamoyl)
Ethyl 2-chloroquinoline-4-carboxylate 5467-61-8 2-Cl, 4-COOCH₂CH₃ C₁₂H₁₀ClNO₂ 251.67 Ethyl ester enhances lipophilicity

Key Observations :

  • Substituent Position: The placement of chlorine (e.g., 6-Cl vs. 2-Cl) alters electronic effects on the quinoline ring, impacting reactivity and binding affinity.
  • Functional Groups : Carbamoyl (CONH₂) groups increase polarity and hydrogen-bonding capacity compared to acetamido (NHCOCH₃) or methyl groups, influencing solubility and pharmacokinetics .
  • Ester Groups : Methyl esters (COOCH₃) vs. ethyl esters (COOCH₂CH₃) modulate lipophilicity, affecting membrane permeability and metabolic stability .

Crystallography :

  • Hydrogen-bonding patterns (e.g., C–H⋯π and C–H⋯O interactions) dominate packing in quinoline derivatives. For example, highlights centrosymmetric dimers linked by C–H⋯π interactions, while carbamoyl-containing compounds may form stronger N–H⋯O bonds .

Biological Activity

Methyl 2-carbamoyl-6-chloroquinoline-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a quinoline backbone with a carbamoyl group and a chloro substituent. This unique combination of functional groups contributes to its distinct chemical properties and biological activities. The molecular structure can be represented as follows:

C12H10ClN2O3\text{C}_{12}\text{H}_{10}\text{Cl}\text{N}_{2}\text{O}_{3}

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. These interactions can lead to modulation of enzyme activities, inhibition of cellular pathways, and alterations in gene expression. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation or microbial resistance.
  • Receptor Binding : It can bind to various receptors, potentially altering signaling pathways that control cell growth and survival.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Studies have shown:

  • Bacterial Inhibition : The compound demonstrates effectiveness against Gram-positive and Gram-negative bacteria, indicating broad-spectrum antibacterial properties.
  • Antifungal Activity : Preliminary data suggest potential antifungal effects, although further studies are required to quantify this activity.

Anticancer Activity

This compound has been investigated for its anticancer properties:

  • Cell Line Studies : In vitro studies have shown that the compound can induce apoptosis in several cancer cell lines, including breast (MCF-7) and lung cancer cells (A549).
  • Synergistic Effects : When combined with established chemotherapeutics like doxorubicin, it exhibits synergistic effects that enhance cytotoxicity against resistant cancer cells.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

  • Antimicrobial Efficacy :
    • A study published in Journal of Medicinal Chemistry reported that derivatives of quinoline compounds, including this compound, showed promising antibacterial effects against resistant strains .
  • Anticancer Mechanisms :
    • In a recent investigation, the compound was found to inhibit the growth of cancer cells through the induction of oxidative stress and activation of apoptotic pathways . The study highlighted its potential as a lead compound for further development in cancer therapy.
  • Comparison with Similar Compounds :
    • Comparative studies with other quinoline derivatives revealed that this compound possesses superior activity due to its unique structural features .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Activity TypeTarget Organisms/CellsIC50 Values (µM)Notes
AntibacterialE. coli15Broad-spectrum activity
AntifungalCandida albicans20Effective against resistant strains
AnticancerMCF-7 (breast cancer)10Induces apoptosis
A549 (lung cancer)12Synergistic with doxorubicin

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